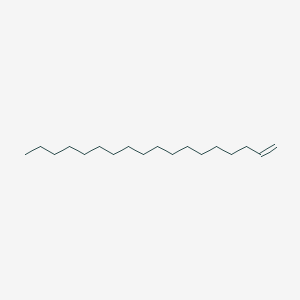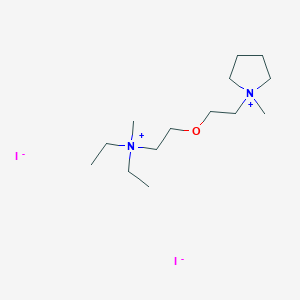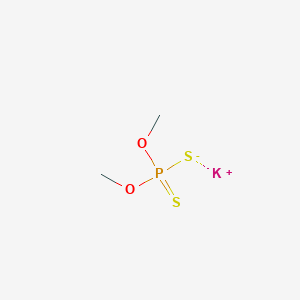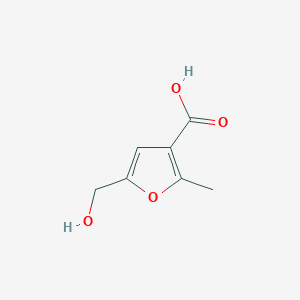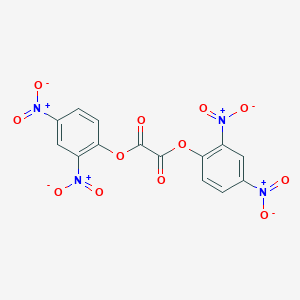
Urea sulfate
Overview
Description
Urea sulfate, also known as urea hydrogen sulfate, is a compound formed by the reaction of urea and sulfuric acid. It is commonly used in agriculture as a fertilizer due to its high nitrogen content and its ability to provide sulfur, which is an essential nutrient for plant growth. The chemical formula for this compound is CO(NH₂)₂·H₂SO₄.
Preparation Methods
Synthetic Routes and Reaction Conditions: Urea sulfate is typically prepared by reacting urea with sulfuric acid. The reaction is exothermic and must be carefully controlled to prevent overheating. The general reaction is as follows: [ \text{CO(NH}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CO(NH}_2\text{)}_2\cdot\text{H}_2\text{SO}_4 ]
Industrial Production Methods: In industrial settings, this compound is produced by mixing a concentrated solution of urea with sulfuric acid under controlled conditions. The mixture is then allowed to crystallize, and the resulting this compound crystals are collected and dried. The process involves maintaining a specific temperature range (typically between 75°C and 117°C) and a mass ratio of urea to sulfuric acid to ensure optimal yield and product quality .
Chemical Reactions Analysis
Types of Reactions: Urea sulfate undergoes several types of chemical reactions, including:
Hydrolysis: this compound can hydrolyze in the presence of water to form urea and sulfuric acid.
Decomposition: At elevated temperatures, this compound can decompose to release ammonia, carbon dioxide, and sulfuric acid.
Reaction with Bases: this compound reacts with bases to form urea and the corresponding sulfate salt.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction typically occurs at room temperature.
Decomposition: This reaction requires heating, usually above 100°C.
Reaction with Bases: Common bases used include sodium hydroxide and potassium hydroxide, and the reactions are typically carried out in aqueous solutions.
Major Products Formed:
Hydrolysis: Urea and sulfuric acid.
Decomposition: Ammonia, carbon dioxide, and sulfuric acid.
Reaction with Bases: Urea and the corresponding sulfate salt (e.g., sodium sulfate or potassium sulfate).
Scientific Research Applications
Urea sulfate has a wide range of applications in scientific research, including:
Agriculture: Used as a fertilizer to provide both nitrogen and sulfur to plants, enhancing growth and yield.
Chemistry: Employed as a reagent in various chemical reactions, including the synthesis of other compounds.
Biology: Utilized in studies involving nitrogen metabolism and sulfur assimilation in plants.
Medicine: Investigated for its potential use in drug formulations and as a component in certain medical treatments.
Industry: Used in the production of resins, plastics, and other industrial materials
Mechanism of Action
The mechanism of action of urea sulfate primarily involves its ability to release nitrogen and sulfur upon decomposition or hydrolysis. In plants, the nitrogen from this compound is converted into ammonium and nitrate, which are essential nutrients for plant growth. The sulfur is assimilated into amino acids and proteins, playing a crucial role in various metabolic processes. The molecular targets include enzymes involved in nitrogen and sulfur metabolism, such as urease and sulfur reductase .
Comparison with Similar Compounds
Urea: A simple organic compound with the formula CO(NH₂)₂, used primarily as a fertilizer and in the production of plastics and resins.
Ammonium Sulfate: An inorganic salt with the formula (NH₄)₂SO₄, used as a fertilizer and in various industrial applications.
Urea Phosphate: A compound with the formula CO(NH₂)₂·H₃PO₄, used as a fertilizer and in the production of fire retardants.
Comparison:
Urea vs. Urea Sulfate: Urea provides only nitrogen, while this compound provides both nitrogen and sulfur, making it more beneficial for plants requiring sulfur.
Ammonium Sulfate vs. This compound: Ammonium sulfate is more acidic and can lower soil pH, while this compound has a more neutral effect on soil pH.
Urea Phosphate vs. This compound: Urea phosphate provides phosphorus in addition to nitrogen, making it suitable for plants with high phosphorus requirements, whereas this compound is more focused on providing sulfur .
Properties
CAS No. |
19082-42-9 |
|---|---|
Molecular Formula |
CH6N2O5S |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
carbamoylazanium;hydrogen sulfate |
InChI |
InChI=1S/CH4N2O.H2O4S/c2-1(3)4;1-5(2,3)4/h(H4,2,3,4);(H2,1,2,3,4) |
InChI Key |
SSBRSHIQIANGKS-UHFFFAOYSA-N |
SMILES |
C(=O)(N)N.OS(=O)(=O)O |
Canonical SMILES |
C(=O)([NH3+])N.OS(=O)(=O)[O-] |
Key on ui other cas no. |
21351-39-3 19082-42-9 |
physical_description |
Liquid |
Pictograms |
Corrosive |
Related CAS |
17103-31-0 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-Methoxy-2,2,8,8-tetramethyl-3,4,6,7-tetrahydropyrano[3,2-g]chromen-10-yl)ethanone](/img/structure/B91538.png)

